

Physical properties of 2,3,4,5-tetrachlorobenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetrachlorobenzoyl chloride

Cat. No.: B1588613

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,3,4,5-Tetrachlorobenzoyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physical and chemical properties of **2,3,4,5-tetrachlorobenzoyl chloride** (CAS No. 42221-52-3), a significant reagent in organic synthesis. As a highly reactive acyl chloride, its utility in the development of pharmaceuticals and other complex organic molecules is predicated on a thorough understanding of its physical characteristics, handling requirements, and synthetic pathways. This document synthesizes available data to offer field-proven insights into its application.

Core Physical and Chemical Profile

2,3,4,5-Tetrachlorobenzoyl chloride is a chlorinated aromatic compound belonging to the acyl halide functional group.^[1] Its molecular structure, featuring a benzene ring substituted with four chlorine atoms and an acyl chloride group, imparts significant reactivity. The electron-withdrawing nature of the chlorine atoms and the acyl chloride moiety makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The compound is typically supplied as a liquid with a purity of 97% or higher.^[2] Like most acyl chlorides, it is expected to be sensitive to moisture, hydrolyzing in the presence of water to form the corresponding carboxylic acid (2,3,4,5-tetrachlorobenzoic acid) and hydrochloric acid.

This reactivity necessitates careful handling in anhydrous conditions to preserve its integrity and prevent the release of corrosive HCl gas.

Quantitative Physical Data Summary

While specific experimental data for some physical properties of **2,3,4,5-tetrachlorobenzoyl chloride** are not extensively reported in publicly available literature, a summary of its known and computed properties is presented below. For context, data for the analogous and more thoroughly characterized compound, 2,3,4,5-tetrafluorobenzoyl chloride, is included for comparison.

Property	Value (2,3,4,5-Tetrachlorobenzoyl Chloride)	Source(s)	Value (2,3,4,5-Tetrafluorobenzoyl Chloride - for comparison)	Source(s)
CAS Number	42221-52-3	[2][3][4]	94695-48-4	[5][6][7]
Molecular Formula	C ₇ HCl ₅ O	[1][2][3]	C ₇ HClF ₄ O	[5][6][7]
Molecular Weight	278.3 g/mol	[3]	212.53 g/mol	[5][6][7]
Appearance	Liquid	[2]	Colorless to light yellow clear liquid	[5]
Boiling Point	Data not available	65 - 66 °C at 10 mmHg	[5][8]	
Density	Data not available	1.58 - 1.61 g/mL at 25 °C	[5][7][8]	
Refractive Index	Data not available	n _{20/D} 1.4787 - 1.48	[5][7][8]	

Synthesis and Purification: Experimental Protocol

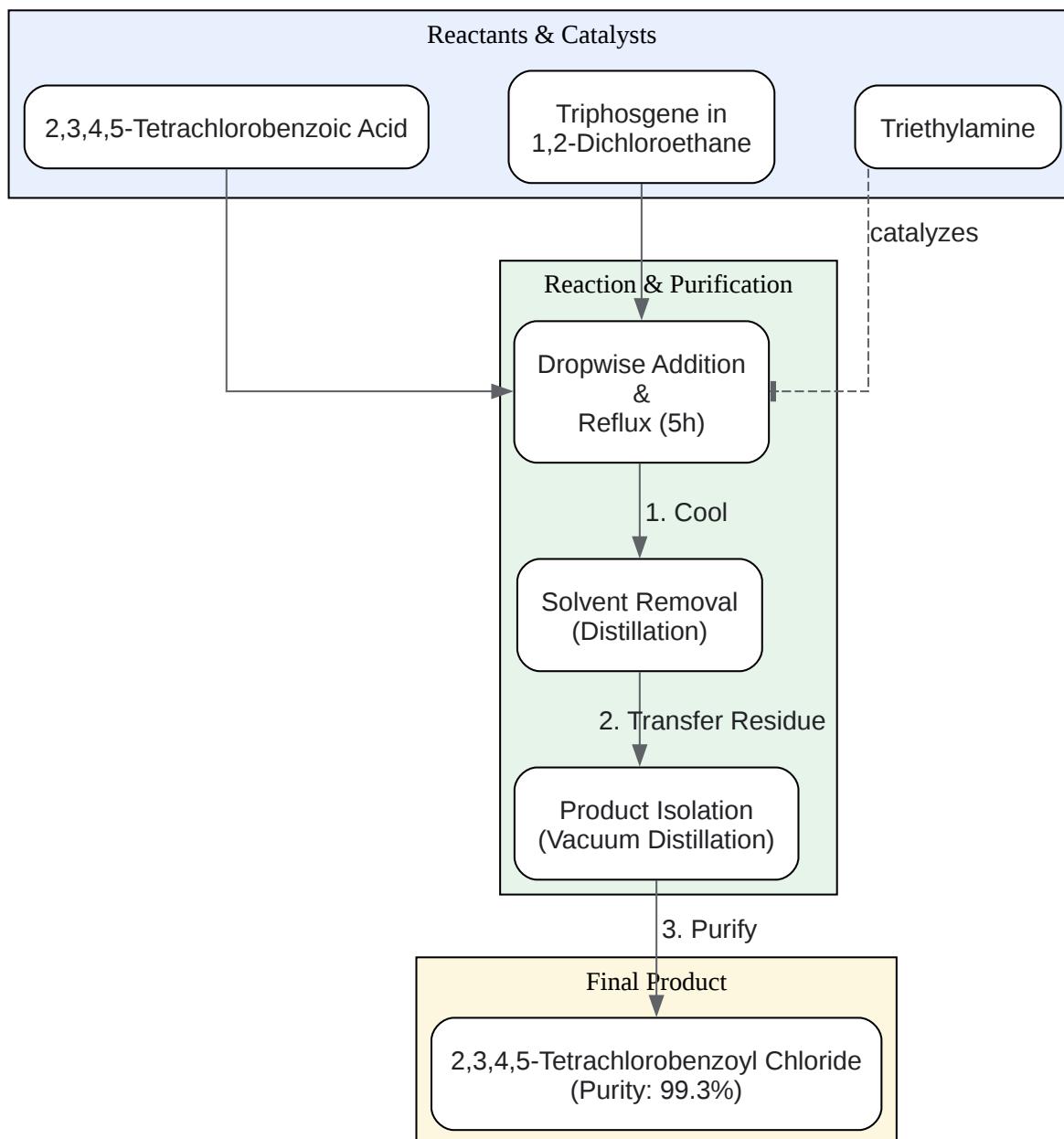
The primary route to synthesizing **2,3,4,5-tetrachlorobenzoyl chloride** is through the chlorination of its parent carboxylic acid, 2,3,4,5-tetrachlorobenzoic acid. This transformation is a cornerstone of organic synthesis for producing reactive acylating agents.

Causality in Reagent Selection

The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent. Common choices include thionyl chloride (SOCl_2), oxalyl chloride ($(\text{COCl})_2$), and triphosgene (bis(trichloromethyl) carbonate).[9][10]

- Thionyl Chloride: Often used for large-scale synthesis due to its cost-effectiveness. The byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.
- Oxalyl Chloride: A milder reagent suitable for sensitive substrates. Its byproducts (CO, CO_2 , HCl) are also gaseous. It is often used with a catalytic amount of N,N-dimethylformamide (DMF).[10]
- Triphosgene (BTC): A solid, safer, and more easily handled alternative to the highly toxic phosgene gas.[9] It reacts to form the acyl chloride under relatively mild conditions.

A patented method for synthesizing **2,3,4,5-tetrachlorobenzoyl chloride** utilizes triphosgene, highlighting its industrial applicability.[11]


Protocol: Synthesis via Triphosgene Chlorination[11]

This protocol is adapted from a documented industrial method.

- Reaction Setup: To a reaction kettle, add 2,3,4,5-tetrachlorobenzoic acid (100g), 1,2-dichloroethane (250ml) as a solvent, and triethylamine (0.3g) as a catalyst.[11]
- Reagent Addition: Prepare a solution of bis(trichloromethyl) carbonate (triphosgene, 35g) in 1,2-dichloroethane. Add this solution dropwise to the kettle.[11] The use of 1,2-dichloroethane is strategic; it is an effective solvent for the reactants and has a boiling point that facilitates both the reaction temperature and subsequent removal.[9]
- Reaction: Heat the mixture and maintain it at reflux for 5 hours.[11] The reflux temperature provides the necessary activation energy for the reaction to proceed to completion.

- Solvent Removal: After the reaction is complete, reclaim the 1,2-dichloroethane by distillation.[11]
- Product Isolation: The remaining residue is subjected to vacuum distillation to isolate the final product, **2,3,4,5-tetrachlorobenzoyl chloride**.[11] This purification method is chosen to separate the high-boiling point product from any non-volatile impurities. The reported yield for this method is 85.6%, with a purity of 99.3% as determined by Gas Chromatography (GC).[11]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 2,3,4,5-tetrachlorobenzoyl chloride.**

Safety, Handling, and Storage

The chemical properties of **2,3,4,5-tetrachlorobenzoyl chloride** dictate stringent safety protocols.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[\[3\]](#)

- Acute Toxicity (Oral), H302: Harmful if swallowed.[\[3\]](#)
- Skin Corrosion/Irritation, H314: Causes severe skin burns and eye damage.[\[3\]](#)
- Sensitization, Skin, H317: May cause an allergic skin reaction.[\[3\]](#)

These classifications are typical for acyl chlorides, which are corrosive and react exothermically with protic substances like water, alcohols, and amines.

Handling and Personal Protective Equipment (PPE)

Given its corrosive nature and moisture sensitivity, all handling should be performed in a well-ventilated chemical fume hood.[\[12\]](#)

- Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[\[12\]](#)[\[13\]](#)
- Moisture Control: Use anhydrous solvents and glassware. The reaction with atmospheric moisture can build pressure in sealed containers due to the formation of HCl gas.

Storage

Store containers tightly closed in a dry, cool, and well-ventilated place, typically in a corrosives-designated area.[\[12\]](#) Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2,3,4,5-TETRACHLOROBENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 3. 2,3,4,5-Tetrachlorobenzoyl chloride | C7HCl5O | CID 5463797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5-Tetrachlorobenzoyl chloride | CAS#:42221-52-3 | Chemsra [chemsra.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,3,4,5-四氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,3,4,5-Tetrafluorobenzoyl chloride Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. CN107793313A - The synthetic method of tetrachloro chlorobenzoyl chloride - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Physical properties of 2,3,4,5-tetrachlorobenzoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588613#physical-properties-of-2-3-4-5-tetrachlorobenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com